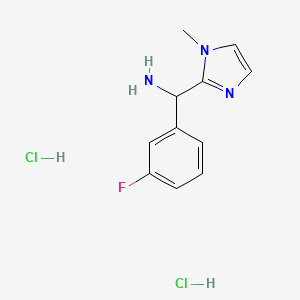![molecular formula C12H11BrN2O4 B2624756 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide CAS No. 2034384-12-6](/img/structure/B2624756.png)
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a synthetic organic compound characterized by its brominated benzamide structure and the presence of an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps:
-
Bromination of Benzamide: : The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom to the benzamide ring.
-
Formation of Oxazolidinone Ring: : The intermediate product is then reacted with ethyl oxalyl chloride to form an oxazolidinone ring. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling Reaction: : The final step involves coupling the brominated benzamide with the oxazolidinone intermediate. This is usually achieved through a nucleophilic substitution reaction, where the amine group of the oxazolidinone attacks the carbonyl carbon of the benzamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized products. Reduction reactions can also occur, especially at the carbonyl groups, converting them to alcohols.
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Alcohols derived from the reduction of carbonyl groups.
Hydrolysis Products: Carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazolidinone ring, which is a known pharmacophore in several antibiotics, suggests that derivatives of this compound could exhibit antibacterial or antifungal properties. Additionally, its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or resins, due to its functional groups that allow for further chemical modifications. It may also find applications in the development of specialty chemicals or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxazolidinone ring can interfere with protein synthesis in bacteria, similar to other oxazolidinone-containing antibiotics. The bromine atom may also play a role in enhancing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide: Chlorine atom instead of bromine.
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide distinguishes it from its analogs, potentially enhancing its reactivity and binding properties. The combination of the brominated benzamide and the oxazolidinone ring makes it a unique scaffold for further chemical modifications and applications.
属性
IUPAC Name |
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHRHUYQWKFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
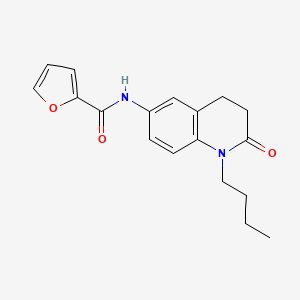
![8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2624675.png)
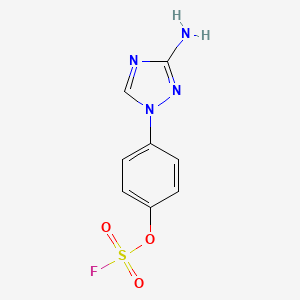
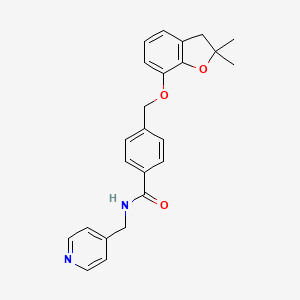

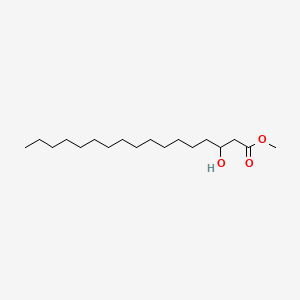
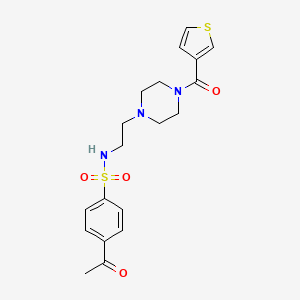
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
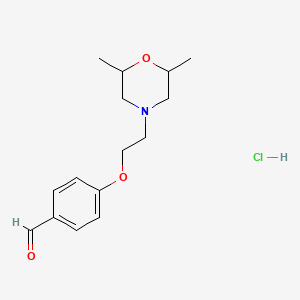
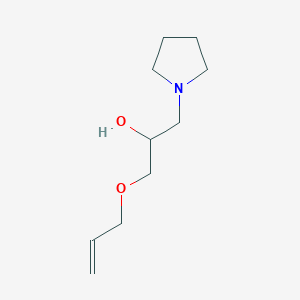
![3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2624690.png)
![3-{[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
